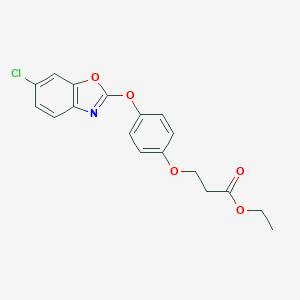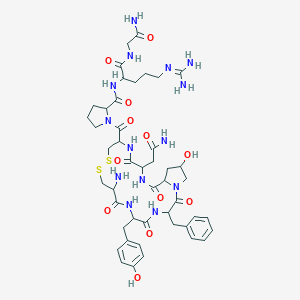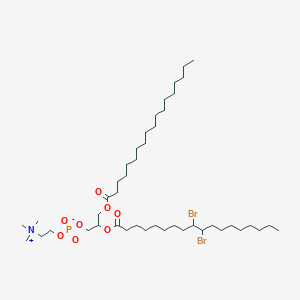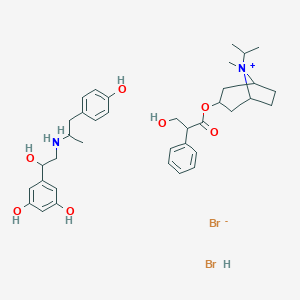
Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate, also known as ETOB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETOB is a derivative of the compound 6-chlorobenzoxazole-2-carboxylic acid, which is used as a starting material for the synthesis of ETOB. In
Wirkmechanismus
The mechanism of action of Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in the regulation of gene expression. In Alzheimer's disease, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. In Parkinson's disease, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been shown to activate the dopamine D2 receptor, which is involved in the regulation of movement and mood.
Biochemical and Physiological Effects:
Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been shown to have a variety of biochemical and physiological effects in the body. In cancer cells, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been shown to induce apoptosis, or programmed cell death, which can lead to the elimination of cancer cells. In Alzheimer's disease, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been shown to improve cognitive function and memory in animal models. In Parkinson's disease, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been shown to improve motor function and reduce the severity of symptoms in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate can be expensive to synthesize, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate. In medicine, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate could be further investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate could be studied as a potential alternative to traditional pesticides and herbicides. In material science, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate could be used as a building block for the synthesis of novel materials with unique properties, such as conductive polymers and optoelectronic materials.
Conclusion:
In conclusion, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate is a synthetic compound with significant potential for various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate and its applications in various fields.
Synthesemethoden
The synthesis of Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate involves the reaction of 6-chlorobenzoxazole-2-carboxylic acid with ethyl 4-(2-hydroxyethoxy)phenylacetate in the presence of a catalyst. The reaction proceeds through esterification and cyclization to form Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate. The yield of the reaction is typically around 70%, and the purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been studied as a pesticide and herbicide due to its ability to inhibit the growth of certain pests and weeds. In material science, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been investigated as a potential building block for the synthesis of novel materials with unique properties.
Eigenschaften
CAS-Nummer |
116573-18-3 |
|---|---|
Molekularformel |
C18H16ClNO5 |
Molekulargewicht |
361.8 g/mol |
IUPAC-Name |
ethyl 3-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate |
InChI |
InChI=1S/C18H16ClNO5/c1-2-22-17(21)9-10-23-13-4-6-14(7-5-13)24-18-20-15-8-3-12(19)11-16(15)25-18/h3-8,11H,2,9-10H2,1H3 |
InChI-Schlüssel |
ZZJKDQVEAHXHLK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCOC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl |
Kanonische SMILES |
CCOC(=O)CCOC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate](/img/structure/B38197.png)
![t-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate](/img/structure/B38199.png)







